
5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose: is an intermediary compound, serving as a pivotal constituent for the research and development of a diverse range of pharmaceuticals, encompassing potent antiviral and antitumor compounds. It is categorized under carbohydrates, nucleosides, and nucleotides, specifically as a monosaccharide. The molecular formula of this compound is C14H27ClO5Si , and it has a molecular weight of 338.90 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose involves multiple steps. The starting material is typically a ribofuranose derivative, which undergoes protection and chlorination reactions. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl group, and the isopropylidene group is used to protect the diol functionality. The chlorination step introduces the chlorine atom at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Protection and Deprotection Reactions: The TBDMS and isopropylidene groups can be selectively removed under specific conditions to yield the free hydroxyl groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Deprotection Reagents: Fluoride ions (e.g., TBAF) are commonly used to remove the TBDMS group, while acidic conditions (e.g., acetic acid) are used to remove the isopropylidene group.
Major Products: The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using an amine nucleophile would yield an amine derivative of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose is used as a building block for the synthesis of more complex molecules. It serves as a protected intermediate that can be selectively deprotected to yield various functionalized derivatives.
Biology and Medicine: The compound is crucial in the synthesis of antiviral and antitumor agents. Its derivatives have shown potential in inhibiting viral replication and tumor growth, making it a valuable compound in medicinal chemistry.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its protected form allows for selective functionalization, which is essential in the design of drug candidates.
Wirkmechanismus
The mechanism of action of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose is primarily related to its role as a protected intermediate. The TBDMS and isopropylidene groups protect the hydroxyl functionalities, allowing for selective reactions at other positions. Upon deprotection, the free hydroxyl groups can participate in various biochemical reactions, including phosphorylation and glycosylation.
Vergleich Mit ähnlichen Verbindungen
- 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-b-D-ribofuranosyl chloride
- 5-O-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene-D-lyxofuranose
- 2,3-O-Isopropylidene-D-ribono-1,4-lactone
Uniqueness: The uniqueness of 5-O-tert-Butyldimethylsilyl-1-chloro-2,3-O-isopropylidene-b-D-ribofuranose lies in its specific protection groups and the position of the chlorine atom. These features make it a versatile intermediate for the synthesis of various derivatives, particularly in the development of antiviral and antitumor agents .
Eigenschaften
Molekularformel |
C14H27ClO5Si |
|---|---|
Molekulargewicht |
338.90 g/mol |
IUPAC-Name |
(3aR,4S,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-chloro-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C14H27ClO5Si/c1-12(2,3)21(6,7)17-8-9-10-11(14(15,16)18-9)20-13(4,5)19-10/h9-11,16H,8H2,1-7H3/t9-,10-,11-,14+/m1/s1 |
InChI-Schlüssel |
WYAJBBCRVPRQGT-BIAAXOCRSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H](O[C@]([C@@H]2O1)(O)Cl)CO[Si](C)(C)C(C)(C)C)C |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)(O)Cl)CO[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



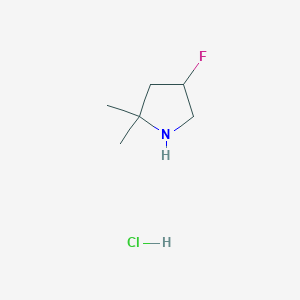
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)

![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
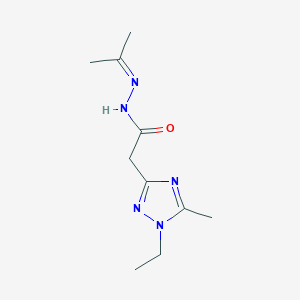
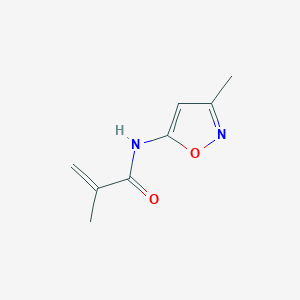
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
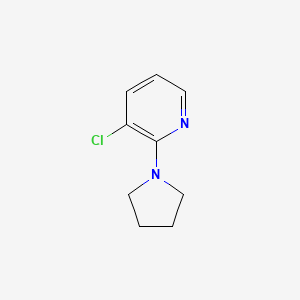
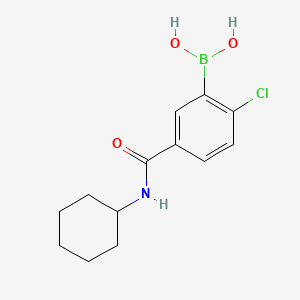


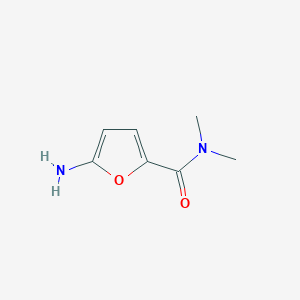
![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
